Clioquinol glucuronide

Description

Contextualizing Glucuronidation within Xenobiotic Metabolism Studies

Glucuronidation is a major pathway in Phase II of xenobiotic metabolism. In this process, a glucuronic acid molecule is attached to a foreign substance, such as a drug or toxin. This conjugation reaction generally increases the water solubility of the compound, facilitating its excretion from the body, primarily through urine and bile. google.com The study of clioquinol's metabolism has highlighted the crucial role of glucuronidation. After oral administration of clioquinol in rats, the plasma concentrations of its metabolites, clioquinol glucuronide and clioquinol sulfate, were found to be higher than that of the parent drug. nih.govjst.go.jp This indicates that clioquinol is extensively metabolized, with glucuronidation being a predominant pathway. nih.govjst.go.jp

The liver is the primary site for the detoxification of hydrophobic substances like clioquinol, where it is converted to this compound. google.com This water-soluble metabolite is then secreted into the bile, which enters the intestine. google.com A significant portion of this compound is then eliminated in the feces, while some is reabsorbed into the bloodstream and subsequently filtered by the kidneys for excretion in the urine. google.com

Academic Significance of this compound as a Model Metabolite for Biochemical Inquiry

This compound serves as an important model metabolite for several reasons. Its formation and excretion are central to understanding the disposition of clioquinol in the body. nih.govjst.go.jp Research has shown that intestinal metabolism, particularly the formation of this compound, is a major factor in the detoxification of clioquinol. nih.govjst.go.jp Studies in rats have demonstrated that this compound is formed predominantly in both the jejunal and ileal regions of the small intestine. nih.govresearchgate.net

The study of this compound also provides insights into the enterohepatic circulation of drugs. nih.gov This is a process where drugs and their metabolites are excreted in the bile, reabsorbed from the intestine, and returned to the liver. Research has confirmed the existence of enterohepatic circulation for clioquinol, with this compound playing a significant role. nih.gov It has been suggested that this compound excreted in the bile can be partially reabsorbed as the parent drug after deconjugation in the intestinal tract, and partially absorbed in its conjugated form. nih.gov

Evolution of Research Perspectives on Clioquinol Glucuronidation Pathways

Research into the glucuronidation of clioquinol has evolved, revealing complexities such as sex-dependent differences in metabolism. In rats, the plasma levels of clioquinol and its conjugates after administration show a distinct sex difference. nih.govnii.ac.jp In male rats, the order of plasma levels is clioquinol sulfate > this compound > clioquinol, whereas in female rats, the order is this compound > clioquinol sulfate > clioquinol. nih.govnii.ac.jp This suggests a sex-dependent difference in the metabolic disposition of clioquinol. nih.govnii.ac.jp

Further in vitro studies have shown that while the formation rate of this compound in the small intestine is similar between male and female rats, the formation rates of both this compound and clioquinol sulfate in the liver are about twice as high in male rats compared to female rats. nii.ac.jp This indicates that the sex difference in the excretion of the two conjugated metabolites may be due to differences in hepatic sulfation. nii.ac.jp

The development of advanced analytical techniques has also been crucial in advancing the understanding of clioquinol metabolism. Early studies often used less sensitive and specific HPLC methods with UV detection, which required complex extraction procedures. turkjps.org More sophisticated methods, such as those involving gas chromatography-mass spectrometry (GC-MS), have since been developed for more accurate determination of clioquinol and its metabolites. turkjps.org

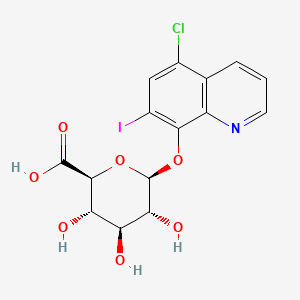

Propriétés

Numéro CAS |

34296-97-4 |

|---|---|

Formule moléculaire |

C15H13ClINO7 |

Poids moléculaire |

481.62 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-(5-chloro-7-iodoquinolin-8-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C15H13ClINO7/c16-6-4-7(17)12(8-5(6)2-1-3-18-8)24-15-11(21)9(19)10(20)13(25-15)14(22)23/h1-4,9-11,13,15,19-21H,(H,22,23)/t9-,10-,11+,13-,15+/m0/s1 |

Clé InChI |

ZXPACOCAPRBPFP-BPJKLTAVSA-N |

SMILES |

C1=CC2=C(C(=C(C=C2Cl)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=C1 |

SMILES isomérique |

C1=CC2=C(C(=C(C=C2Cl)I)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N=C1 |

SMILES canonique |

C1=CC2=C(C(=C(C=C2Cl)I)OC3C(C(C(C(O3)C(=O)O)O)O)O)N=C1 |

Autres numéros CAS |

34296-97-4 |

Synonymes |

clioquinol glucuronide |

Origine du produit |

United States |

Enzymology and Biochemical Mechanisms of Clioquinol Glucuronidation

Identification and Characterization of UDP-Glucuronosyltransferase Isoforms Involved

The human UGT superfamily is composed of several isoforms with distinct but often overlapping substrate specificities. nih.gov These enzymes are critical for the metabolism of a wide array of xenobiotics, including many pharmaceutical drugs, as well as endogenous compounds. dokumen.pubuef.fi The UGT1A and UGT2B subfamilies are predominantly expressed in the liver and are responsible for the majority of drug glucuronidation. mdpi.com Research indicates that UGT1A9 has been identified as a major metabolizing enzyme responsible for the glucuronidation of clioquinol. nih.govresearcher.life UGT1A9 is a key isoform expressed in both the liver and kidneys and is known to metabolize a variety of substrates. mdpi.comfrontiersin.org

The characterization of UGT-mediated metabolism relies heavily on a variety of in vitro experimental systems. frontiersin.org These approaches are essential for identifying which UGT isoforms are responsible for a drug's metabolism (reaction phenotyping) and for determining the kinetic parameters of the reaction. frontiersin.orgnih.gov

Commonly used in vitro models include:

Human Liver Microsomes (HLMs): As the primary site of drug metabolism, the liver is a rich source of UGT enzymes. frontiersin.org HLMs are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes and are a standard tool for studying glucuronidation kinetics. frontiersin.orgmdpi.com Incubating a compound like clioquinol with HLMs in the presence of the necessary cofactor, uridine 5'-diphosphoglucuronic acid (UDPGA), allows researchers to measure the rate of glucuronide formation. uef.fi

Human Intestinal Microsomes (HIMs): The intestine also plays a significant role in first-pass metabolism for orally administered drugs. nih.gov Studies using HIMs can determine the extent of intestinal glucuronidation, which is particularly relevant for compounds like clioquinol that were historically administered orally. tandfonline.comnih.gov

Hepatocytes: Using intact liver cells, either freshly prepared or cryopreserved, provides a more physiologically complete model that includes both phase I and phase II enzymes as well as transport processes. nih.gov This system can offer more accurate predictions of in vivo metabolic clearance. umich.edu

These in vitro systems often employ chemical inhibition assays, where known selective inhibitors of specific UGT isoforms are used to see if they block the glucuronidation of the test compound, thereby helping to identify the involved enzyme. mdpi.com

To definitively identify the specific UGT isoforms involved in a metabolic pathway, researchers utilize recombinant human UGTs. researchgate.net These are individual UGT enzymes produced in vitro using expression systems, such as baculovirus-infected insect cells (e.g., Sf9 cells) or other cell lines. researchgate.net This technique allows for the study of each enzyme in isolation, free from the influence of other UGTs present in microsomes. researchgate.net

In a typical experiment, clioquinol would be incubated with a panel of different recombinant UGT isoforms (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B7) along with the UDPGA cofactor. nih.gov The formation of clioquinol glucuronide is then measured for each individual isoform. The isoform that demonstrates the highest rate of metabolite formation is identified as the primary enzyme responsible for the drug's glucuronidation. nih.gov This method was crucial in identifying UGT1A9 as the predominant isoform for the anesthetic ciprofol and in determining that both UGT1A1 and UGT1A9 are the main enzymes for the metabolism of the isoflavones tectorigenin and irigenin. mdpi.comnih.gov

In Vitro Approaches for Enzyme Characterization in Glucuronidation Studies

Substrate Recognition and Binding Dynamics of Clioquinol with UGTs

The interaction between a substrate like clioquinol and a UGT enzyme is a complex process governed by the three-dimensional structures of both the molecule and the enzyme's active site. The N-terminal domain of the UGT enzyme is highly variable among isoforms and is responsible for binding the aglycone substrate (e.g., clioquinol), while the C-terminal domain, which is more conserved, binds the UDPGA cofactor. psu.edu Specific amino acid residues within the active site create a pocket with a unique size, shape, and charge distribution that confers substrate specificity. nih.gov While detailed studies on the specific binding dynamics of clioquinol with UGT1A9 are not extensively available, general principles of enzyme-substrate interaction apply.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein target (receptor). psu.edu This in silico approach is invaluable for understanding enzyme-substrate interactions, especially when experimental crystal structures are unavailable. nih.govnih.gov In the context of clioquinol, molecular docking simulations could be used to model its interaction within the active site of UGT1A9. Such models would predict the binding pose, identify key amino acid residues involved in the interaction (e.g., through hydrogen bonds or hydrophobic interactions), and calculate a binding energy score, which indicates the stability of the complex. nih.gov

While specific molecular docking studies for clioquinol with UGT enzymes are not available in the reviewed literature, this methodology has been applied to clioquinol with other protein targets, such as hACE-2 and NLRP3, demonstrating its feasibility. nih.govresearchgate.net Furthermore, docking studies have been successfully used to design selective substrates for other UGT isoforms, such as UGT1A10, by modeling how different scaffolds fit within the enzyme's binding pocket. nih.gov Physiologically-based pharmacokinetic (PBPK) modeling is another computational tool used to predict drug-drug interactions involving UGT-mediated metabolism for drugs like vericiguat, which is also a UGT1A9 substrate. shimadzu.com.cn

The chemical structure of a quinoline derivative is a key determinant of its potential for and specificity of glucuronidation. dokumen.pub For a compound to be a substrate for a UGT enzyme, it must possess a suitable functional group—typically a hydroxyl, carboxyl, amine, or thiol group—that can act as a nucleophile to accept the glucuronic acid moiety. uef.fi Clioquinol (5-chloro-7-iodo-8-quinolinol ) possesses an 8-hydroxyl group, which is the site of glucuronidation.

Structure-activity relationship (SAR) studies on quinoline derivatives show that the type and position of substituents on the quinoline ring significantly influence their biological and metabolic properties. frontiersin.org

The Hydroxyl Group: The presence and position of the hydroxyl group are paramount for O-glucuronidation.

Halogenation: The chlorine and iodine atoms on the clioquinol ring increase its lipophilicity, which can affect how it enters the active site of the enzyme.

Substituent Position: Research on other quinoline derivatives has shown that substitution at the 3-position of the quinoline ring can be critical for receptor affinity, highlighting the importance of steric and electronic factors in molecular recognition.

These structural features collectively determine whether a quinoline derivative will be a substrate for a particular UGT isoform like UGT1A9 and the efficiency of that metabolic reaction.

Molecular Docking and Computational Modeling of Clioquinol-UGT Interactions

Kinetic Characterization of this compound Formation

Enzyme kinetics studies are performed to quantify the rate of this compound formation. These experiments determine key parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). uef.fi Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's binding affinity for the enzyme. Vₘₐₓ is the maximum rate of the reaction when the enzyme is saturated with the substrate. uef.fi The ratio of Vₘₐₓ to Kₘ gives the intrinsic clearance (CLᵢₙₜ), a measure of the enzyme's catalytic efficiency.

This data is typically generated using the in vitro systems described previously, such as HLMs or recombinant UGTs, over a range of clioquinol concentrations. mdpi.com While specific kinetic parameters for the glucuronidation of clioquinol were not available in the reviewed scientific literature, the table below presents kinetic data for other known substrates of UGT1A9 to illustrate the type of findings generated from such research.

| Substrate | Enzyme Source | Kₘ (μM) | Vₘₐₓ (nmol/min/mg or pmol/min/mg) | CLᵢₙₜ (μL/min/mg) | Citation |

|---|---|---|---|---|---|

| Ciprofol | Human Liver Microsomes (HLM) | 345 | 2214 nmol/min/mg | 6.4 | nih.gov |

| Ciprofol | Human Intestinal Microsomes (HIM) | 412 | 444 nmol/min/mg | 1.1 | nih.gov |

| Tectorigenin | Recombinant UGT1A9 | 10.73 | 2.01 nmol/min/mg | 187.3 | mdpi.com |

| Irigenin (to M2) | Recombinant UGT1A9 | 1.64 | 1.25 nmol/min/mg | 762.2 | mdpi.com |

| Propofol | Recombinant UGT1A9 | - | - | - | nih.gov |

| 4-Methylumbelliferone | Recombinant UGT1A9 | - | - | - | nih.gov |

| β-Lapachone (to M1) | Recombinant UGT1A9 | 11.97 | 123.40 pmol/min/mg | 10.31 | |

| β-Lapachone (to M2) | Recombinant UGT1A9 | 1.39 | 1445.00 pmol/min/mg | 1039.57 |

Enzyme Kinetic Studies and Parameter Determination (e.g., K_m, V_max)

Enzyme kinetic studies are fundamental to characterizing the efficiency and capacity of the glucuronidation of clioquinol. These studies determine key parameters such as the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). The K_m value represents the substrate concentration at which the enzymatic reaction rate is half of V_max, providing an indication of the affinity of the UGT enzyme for clioquinol. A lower K_m value suggests a higher affinity. V_max indicates the maximum rate at which the enzyme can catalyze the glucuronidation reaction when it is saturated with the substrate.

Currently, specific K_m and V_max values for the glucuronidation of clioquinol by specific human UGT isoforms are not available in the published literature. However, kinetic studies on other phenolic compounds metabolized by UGTs, such as chloramphenicol and diclofenac, have identified UGT2B7 as a key enzyme, often exhibiting Michaelis-Menten kinetics. researchgate.netpsu.edu For instance, the glucuronidation of chloramphenicol by pooled human liver microsomes displayed biphasic kinetics, suggesting the involvement of multiple enzymes or sites with different affinities. researchgate.net

A hypothetical representation of enzyme kinetic data for clioquinol glucuronidation is presented in the table below to illustrate how such data would be structured.

Interactive Data Table: Hypothetical Enzyme Kinetic Parameters for Clioquinol Glucuronidation

| UGT Isoform | K_m (µM) | V_max (nmol/min/mg protein) |

| Recombinant Human UGT X | Value not available | Value not available |

| Human Liver Microsomes | Value not available | Value not available |

| Human Intestinal Microsomes | Value not available | Value not available |

| Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values for clioquinol. |

Factors Modulating UGT Activity Towards Clioquinol (e.g., pH, cofactors)

The catalytic activity of UGT enzymes is influenced by several physiological and experimental factors, which would also apply to the glucuronidation of clioquinol.

pH: UGT enzymes are embedded in the membrane of the endoplasmic reticulum and generally exhibit optimal activity within a pH range of 6.0 to 8.0. dss.go.th The specific optimal pH can vary between different UGT isoforms and is a critical factor for in vitro characterization of enzyme activity. Deviations from the optimal pH can lead to a significant decrease in enzyme function.

Cofactors: The glucuronidation reaction is dependent on the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA), which serves as the donor of the glucuronic acid moiety. The availability of UDPGA is a rate-limiting factor for glucuronidation. researchgate.net Other nucleotides, such as UDP-N-acetylglucosamine, can act as allosteric activators of UGTs, enhancing their catalytic efficiency. researchgate.net The presence of divalent cations like Mg²⁺ or Mn²⁺ can also modulate UGT activity, although their effects can be isoform-specific.

Stereochemical Considerations in Clioquinol Glucuronidation

Clioquinol itself is not a chiral molecule and therefore does not have stereoisomers. However, the process of glucuronidation involves the formation of a new stereocenter at the anomeric carbon of the glucuronic acid moiety, which is attached to the hydroxyl group of clioquinol. This conjugation typically results in the formation of a β-D-glucuronide, a stereoselective process common to UGT-catalyzed reactions. wdh.ac.id While there is a mention in the literature of stereoselective formation of other clioquinol metabolites, wayne.edu specific studies confirming the stereochemistry of this compound are not readily found. It is highly probable, based on the known mechanism of UGTs, that the reaction proceeds with a high degree of stereoselectivity.

In Vitro Systems for Investigating Clioquinol Glucuronidation

Utility of Isolated Hepatic Microsomes in Glucuronidation Research

Isolated hepatic microsomes are a cornerstone tool in drug metabolism research. These subcellular fractions are vesicles derived from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of drug-metabolizing enzymes, including the UDP-glucuronosyltransferases (UGTs) responsible for glucuronidation. unl.eduthermofisher.com The liver is recognized as the principal site for the detoxification of hydrophobic substances like clioquinol, where it is converted into clioquinol glucuronide. google.com

The utility of liver microsomes lies in their ability to provide a simplified, yet relevant, system for studying enzyme kinetics and metabolic pathways. evotec.com Researchers can use human liver microsomes (HLM) to determine key kinetic parameters for glucuronidation reactions, such as the maximum reaction velocity (Vmax) and the Michaelis-Menten constant (Km), which together describe the efficiency of the metabolic process. nih.govnih.gov

A critical aspect of using microsomes for UGT activity studies is overcoming the latency of the enzymes. The active site of UGTs is located within the lumen of the endoplasmic reticulum, which can restrict access for the substrate (clioquinol) and the necessary cofactor, uridine 5'-diphospho-alpha-D-glucuronic acid (UDPGA). thermofisher.comnih.gov To ensure maximal enzyme activity that reflects the true potential of the liver, the microsomal membrane is often disrupted. This is commonly achieved by adding pore-forming agents, such as the peptide antibiotic alamethicin, which permeabilizes the membrane without denaturing the enzymes. thermofisher.comnih.govnih.gov This technique has become standard practice for obtaining accurate measurements of intrinsic glucuronidation clearance. nih.gov

The table below illustrates the type of kinetic data that can be obtained from studies using activated human liver microsomes with probe substrates for different UGT isoforms.

| Substrate (Probe for) | Kinetic Model | Km (app) | Vmax (app) | Reference |

| Estradiol (UGT1A1) | Hill Equation | 0.017 mM | 0.4 nmol/mg/min | nih.gov |

| Acetaminophen (UGT1A6) | Hill Equation | 4 mM | 1.5 nmol/mg/min | nih.gov |

| Morphine (UGT2B7) | Michaelis-Menten | 2 mM | 2.5 nmol/mg/min | nih.gov |

| Imipramine (UGT1A4) | Biphasic (High-Affinity) | 97.2 µM | 0.29 nmol/min/mg | nih.gov |

Application of Cell-Based Models for Metabolic Pathway Elucidation

While microsomes are excellent for studying specific enzymatic reactions, cell-based models offer a more integrated system that includes intact cellular architecture, co-factor regeneration, and the interplay between metabolic and transport processes. plos.org These models are invaluable for elucidating the complete metabolic pathway of a compound and its subsequent cellular effects.

Various cell lines are employed in clioquinol research. For instance, human neuroblastoma M1C cells have been used to investigate the effects of clioquinol on tau protein metabolism and copper ion levels. mdpi.com In such studies, while the primary focus may not be on glucuronide formation, the model allows for observing the upstream and downstream consequences of the parent compound's presence and metabolism within a functional cell. mdpi.com Similarly, leukemia and myeloma cell lines have been utilized to study how clioquinol impacts cellular processes like autophagy. researchgate.net

For direct metabolism studies, primary human hepatocytes are considered a gold standard, as they most closely represent the functions of the liver in vivo. liverpool.ac.uk Other models, such as human monocyte leukemia cells (THP-1), have also been used to explore the pharmacological actions of clioquinol. nih.gov The application of these models helps researchers understand not just the formation of metabolites like this compound, but also how this process fits into the broader context of the cell's physiological and pathological responses. plos.org

Reconstitution of Glucuronidation Systems for Mechanistic Inquiry

Following the determination that a compound undergoes glucuronidation in liver microsomes, a key mechanistic question arises: which specific UGT isoform(s) are responsible? Reconstituted systems using recombinant human UGT enzymes are the definitive tool for answering this question. researchgate.net This approach involves expressing individual human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4) in a host system, such as insect cells or bacteria, and then using the purified enzymes to test their activity towards the substrate of interest. nih.govresearcher.lifemdpi.com

This "reaction phenotyping" allows for the precise identification of the enzymes involved in a compound's metabolism. For example, studies on wushanicaritin demonstrated that UGT1A1, 1A7, 1A8, 1A9, and 2B7 were the primary contributors to its glucuronidation, with UGT1A1 showing the highest activity. mdpi.com Similarly, research on diclofenac identified UGT2B7 as the major isoform responsible for its conversion to a glucuronide metabolite. nih.gov

Identifying the specific UGTs that metabolize clioquinol is crucial for predicting potential drug-drug interactions and understanding inter-individual differences in metabolism, which can be influenced by genetic polymorphisms in UGT genes. researcher.life The UGT1A subfamily, particularly UGT1A1, is known to be a critical enzyme in the metabolism of numerous drugs. researchgate.netgenecards.org

The table below shows examples of specific UGT isoforms identified as major contributors to the glucuronidation of different compounds.

| Compound | Major UGT Isoform(s) | System Used | Reference |

| Wushanicaritin | UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT2B7 | Recombinant UGTs | mdpi.com |

| Diclofenac | UGT2B7 | Recombinant UGTs | nih.gov |

| Imipramine | UGT1A4 | Recombinant UGTs & Correlational Analysis | nih.gov |

| Dermocybin | UGT1A1, 1A3, 1A7, 1A8, 1A9, 1A10, 2B15 | Recombinant UGTs | researcher.life |

Comparative Analysis of Glucuronidation in Different Research Tissue Preparations (e.g., Liver, Intestine, Kidney)

While the liver is the primary organ for drug metabolism, UGT enzymes are expressed in numerous extrahepatic tissues, most notably the intestine and kidneys. nih.govnih.govwayne.edu A comparative analysis of glucuronidation activity across these tissues is essential for a complete understanding of a drug's disposition. The metabolic journey of this compound highlights the importance of this multi-organ perspective. After its formation in the liver, this compound is secreted into the bile, enters the intestine, and from there can be either eliminated or reabsorbed into the bloodstream to be filtered by the kidneys and excreted in the urine. google.com

In vitro studies using tissue microsomes from different organs can quantify their relative contributions to metabolism. For example, comparative studies with various drugs have shown that for some compounds, the intrinsic clearance by intestinal microsomes can be comparable to or even exceed that of liver microsomes. nih.gov For diclofenac, glucuronidation rates were found to be highest in the liver, but still significant in the kidney and intestine. nih.gov Conversely, for other compounds like imipramine, glucuronidation activity may be high in the liver but undetectable in intestinal preparations. nih.gov

The table below provides a qualitative comparison of glucuronidation activity in different tissues based on findings for various xenobiotics.

| Tissue | General Glucuronidation Capacity | Relevance to Clioquinol | Reference(s) |

| Liver | Primary site of metabolism for most drugs; high expression of a wide range of UGTs. | Believed to be the main site of this compound formation. | google.comnih.gov |

| Intestine | Significant capacity for first-pass metabolism; expression of specific UGTs (e.g., UGT1A family). | Involved in the enterohepatic circulation of this compound. | google.comnih.govmdpi.com |

| Kidney | Contributes to the clearance of drugs and their metabolites; expresses various UGTs. | Involved in the final excretion of this compound into the urine. | google.comnih.gov |

Advanced Analytical Methodologies for Clioquinol Glucuronide Research

Spectrometric Techniques for Structural Elucidation of Glucuronide Conjugates

Spectrometric methods are indispensable for the definitive structural confirmation of glucuronide conjugates like clioquinol glucuronide. These techniques provide detailed information about the molecular weight, elemental composition, and the specific arrangement of atoms within the molecule.

High-Resolution Mass Spectrometry in Metabolite Identification

High-resolution mass spectrometry (HRMS) is a powerful tool for identifying metabolites by providing highly accurate mass measurements, which in turn allows for the determination of the elemental composition of the analyte. For this compound, HRMS can confirm the addition of the glucuronic acid moiety (C6H8O6) to the parent clioquinol molecule (C9H5ClINO). The monoisotopic mass of this compound is 480.94252 g/mol . epa.gov

The precision of HRMS helps to distinguish between isobaric compounds—molecules that have the same nominal mass but different elemental compositions. This is particularly important in metabolic studies where numerous metabolites with similar masses may be present. In the context of clioquinol metabolism, HRMS can differentiate this compound from other potential metabolites or endogenous compounds. nih.gov Furthermore, techniques like ion mobility-mass spectrometry (IM-MS) can provide additional structural information by separating ions based on their size and shape (collision cross-section), which can help in differentiating between isomers. acs.orgnih.govnih.gov

Nuclear Magnetic Resonance Spectroscopy for Glucuronide Characterization and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of glucuronide conjugates. nih.govnih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed to determine the precise site of glucuronidation on the clioquinol molecule.

In a study investigating the interaction between this compound and vitamin B12, ¹H NMR spectra were recorded on a 400 MHz spectrophotometer. google.com The analysis of the spectra of this compound, vitamin B12, and their mixture revealed shifts in the resonances of both molecules, particularly in the aromatic region of this compound and the benzimidazole moiety of vitamin B12. google.com This suggested a hydrophobic interaction between the two compounds. google.com The specific ¹H NMR chemical shifts for the synthesized this compound derivative in CDCl₃ were reported as follows: δ 2.04 (s, 3H, Ac), 2.09 (s, 3H, Ac), 2.13 (s, 3H, Ac), 3.68 (s, 3H, Me), 3.99 (d, 1H, 5'-H), 5.40-5.52 (m, 3H, 2', -3', -4'-H), 6.29 (d, 1H, 1'-H), 7.56 (m, 1H, 3-H), 7.99 (s, 1H, 6-H), 8.52 (d, 1H, 4-H), 8.93 (s, 1H, 2-H). google.com

Table 1: ¹H NMR Chemical Shifts of a this compound Derivative

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 2.04 | s | 3H | Ac |

| 2.09 | s | 3H | Ac |

| 2.13 | s | 3H | Ac |

| 3.68 | s | 3H | Me |

| 3.99 | d | 1H | 5'-H |

| 5.40-5.52 | m | 3H | 2', -3', -4'-H |

| 6.29 | d | 1H | 1'-H |

| 7.56 | m | 1H | 3-H |

| 7.99 | s | 1H | 6-H |

| 8.52 | d | 1H | 4-H |

| 8.93 | s | 1H | 2-H |

Data sourced from a patent describing the interaction of this compound with vitamin B12. google.com

Chromatographic Separation Methods for Glucuronide Isolation and Research Quantification

Chromatographic techniques are essential for separating this compound from its parent compound, other metabolites, and endogenous components in biological samples. This separation is a prerequisite for accurate quantification and further structural analysis.

Liquid Chromatography Coupled with Mass Spectrometry in Metabolic Research

Liquid chromatography coupled with mass spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is the gold standard for the quantification of drug metabolites in biological matrices. researchgate.net These methods offer high selectivity and sensitivity. For clioquinol and its conjugates, a high-performance liquid chromatographic (HPLC) method was developed for their determination in biological materials. nih.gov In this method, this compound and sulfate were hydrolyzed to clioquinol before extraction and analysis. nih.gov

More advanced LC-MS/MS methods allow for the direct measurement of the intact glucuronide conjugate. researchgate.net For instance, a method developed for a related 8-hydroxyquinoline analogue utilized an ultra-high-performance liquid chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer. nih.govnih.gov The quantification was performed using multiple reaction monitoring (MRM) in positive ion mode. nih.govnih.gov This approach provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. While this particular study focused on a clioquinol analogue, the principles are directly applicable to the development of an assay for this compound.

Table 2: Example LC-MS/MS Parameters for an 8-Hydroxyquinoline Analogue

| Parameter | Condition |

|---|---|

| Chromatography | |

| System | UHPLC |

| Column | Waters XTerra MS C18 (3.5 μm, 125Å, 2.1 × 50 mm) |

| Mobile Phase | 0.1% formic acid in acetonitrile/water gradient |

| Mass Spectrometry | |

| Instrument | 4000 QTRAP® Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

These parameters, used for a clioquinol analogue, illustrate a typical setup for quantifying such compounds in biological samples. nih.govnih.gov

Development of Specific Assays for this compound in Research Matrices

The development of specific and validated bioanalytical assays is critical for pharmacokinetic and metabolism studies. Historically, methods for clioquinol determination included HPLC with UV detection, which could also be adapted for its conjugates after a hydrolysis step. nih.govnih.gov One such HPLC method established for clioquinol and its conjugates (glucuronide and sulfate) in biological materials reported a detection limit of 1 nmole for clioquinol with a recovery of over 92%. nih.gov

Modern assay development for this compound would typically involve LC-MS/MS to directly quantify the conjugate without the need for hydrolysis. researchgate.net The validation of such an assay would include assessing linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines. For a related compound, a validated LC-MS/MS method demonstrated linearity over a concentration range of 1–1000 ng/mL, with intra-day and inter-day accuracy and precision within 15%. nih.gov High extraction recoveries from plasma and urine (greater than 96%) were also achieved. nih.govnih.gov These performance characteristics are indicative of a robust and reliable assay suitable for research purposes.

Radiochemical and Isotopic Labeling Approaches in Glucuronidation Pathway Studies

Radiochemical and isotopic labeling techniques are powerful tools for tracing the metabolic fate of a drug and elucidating its metabolic pathways. wikipedia.orgnih.gov By introducing a radioactive isotope (e.g., ¹⁴C) or a stable isotope (e.g., ¹³C, ²H) into the clioquinol molecule, researchers can track its conversion to this compound and other metabolites.

Early studies on the distribution of clioquinol in animals utilized radioactive isotopes to trace the compound in various tissues. nih.gov In one study, treating mice with clioquinol and subsequently administering a radioisotope of vitamin B12 ([⁵⁷Co]-cyanocobalamin) was used to investigate potential interactions. google.com Isotopic labeling, in conjunction with mass spectrometry, can facilitate the detection and identification of metabolites, as the labeled metabolites will exhibit a characteristic mass shift compared to their unlabeled counterparts. This approach is invaluable for comprehensive metabolite profiling and for quantifying the extent of glucuronidation relative to other metabolic pathways.

Theoretical and Computational Studies on Clioquinol Glucuronidation

Quantum Chemical Approaches to Glucuronide Reactivity and Stability

Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. milvus.iomdpi.com These approaches can elucidate the reaction mechanisms and predict the stability of metabolites like clioquinol glucuronide.

Recent advancements in high-performance computing have enabled quantum simulations of biological systems at a scale that can accurately model drug behavior, including bond-breaking and formation during metabolic reactions. unimelb.edu.au For glucuronidation reactions, DFT calculations can be used to explore the rate-limiting steps of product formation. optibrium.com By calculating the activation energies for the glucuronidation of potential metabolic sites, researchers can predict the likelihood of a particular site being metabolized. optibrium.com While these calculations are computationally intensive, they provide a robust framework for understanding the intrinsic reactivity of different functional groups within a molecule like clioquinol. optibrium.com

Table 1: Key Quantum Chemical Descriptors for Reactivity Assessment

| Descriptor | Relevance to Glucuronidation |

|---|---|

| Activation Energy (Ea) | Predicts the energetic barrier for the glucuronidation reaction at a specific site. A lower Ea suggests a more favorable reaction. optibrium.com |

| Frontier Molecular Orbitals (HOMO/LUMO) | The energy and distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the sites susceptible to nucleophilic and electrophilic attack, which is central to the glucuronidation mechanism. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule, highlighting electron-rich areas (like the hydroxyl group on clioquinol) that are prone to react with the electrophilic glucuronic acid donor. researchgate.net |

Molecular Dynamics Simulations of UGT-Clioquinol Interactions

Molecular dynamics (MD) simulations offer a dynamic view of how a ligand, such as clioquinol, interacts with its target enzyme, in this case, UDP-glucuronosyltransferases (UGTs). tanaffosjournal.irucl.ac.uk These simulations can model the binding process, identify key amino acid residues involved in the interaction, and predict the stability of the enzyme-substrate complex. tanaffosjournal.ir

While specific MD simulation studies focusing solely on the interaction between clioquinol and UGTs are not extensively documented in publicly available literature, the principles of such simulations are well-established. tanaffosjournal.irnih.gov MD simulations have been successfully used to study the binding of various substrates to UGT enzymes and to understand the structural basis for their substrate specificity. nih.gov For example, simulations can reveal how a molecule like clioquinol, due to its size and electrostatic properties, might fit into the binding pockets of different UGT isoforms. researchgate.net

Docking studies, often used in conjunction with MD simulations, can predict the preferred binding orientation of clioquinol within the active site of a UGT enzyme. rsc.orgnih.gov These computational methods are crucial given the difficulty in obtaining crystal structures for many UGT enzymes. nih.gov The insights gained from MD simulations can guide the design of new therapeutic agents with improved metabolic profiles. nih.gov

| Interaction Footprint | Maps the specific amino acid residues of the UGT enzyme that are in close contact with the ligand. | Reveals the binding site and the key residues responsible for recognizing and orienting clioquinol for glucuronidation. |

In Silico Prediction of Glucuronidation Sites and Metabolite Formation

Predicting the site of metabolism (SOM) for a given compound is a key application of in silico toxicology and drug metabolism studies. For clioquinol, which has a phenolic hydroxyl group, this is the most probable site for glucuronidation. researchgate.net In silico models can be used to confirm this and to explore the potential for glucuronidation at other sites, although this is less likely for clioquinol.

Several computational tools and algorithms have been developed to predict the sites of glucuronidation. These models often use a combination of machine learning techniques and structural information to make their predictions. nih.gov They are trained on large datasets of compounds with known metabolic fates. While specific predictions for clioquinol glucuronidation are not detailed in the available search results, the general methodologies are applicable. These methods consider various molecular descriptors, such as the reactivity of different atoms and the accessibility of potential reaction sites. optibrium.com

The prediction of metabolite formation goes hand-in-hand with SOM prediction. Once the likely site of glucuronidation is identified, the structure of the resulting this compound can be readily determined. These predictive models are valuable in the early stages of drug development for flagging potential metabolic liabilities and for guiding further experimental studies.

Structure-Activity Relationship (SAR) Studies Applied to Glucuronidation Substrates

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological activity, in this case, its propensity to undergo glucuronidation by UGT enzymes. While specific SAR studies for clioquinol glucuronidation are not prominent in the search results, general principles derived from studies of other UGT substrates, such as flavonoids and phenolic compounds, can be applied. mdpi.com

The presence of a phenolic hydroxyl group is a key structural feature that makes a compound a good substrate for UGTs. mdpi.com The position of this hydroxyl group and the presence of other substituents on the aromatic ring system can significantly influence the rate and regioselectivity of glucuronidation. For clioquinol, the 8-hydroxyquinoline scaffold is the primary determinant of its interaction with UGTs. The presence of the chlorine and iodine atoms on the quinoline ring will also modulate its electronic properties and steric profile, which in turn can affect its binding affinity and orientation within the UGT active site.

Genetic polymorphisms in UGT enzymes can also have a significant impact on the glucuronidation of substrates. nih.gov SAR studies, when combined with knowledge of UGT isoform specificity and genetic variations, can help to build more comprehensive models for predicting the metabolism of drugs like clioquinol. nih.gov

Future Directions and Emerging Paradigms in Clioquinol Glucuronide Research

Integration of Omics Technologies in Glucuronidation Pathway Research

The era of "omics" has provided powerful tools for a holistic understanding of drug metabolism, moving beyond the study of single enzymes to complex biological networks. humanspecificresearch.orgf1000research.com The integration of genomics, transcriptomics, proteomics, and metabolomics offers a multi-dimensional approach to investigating the glucuronidation pathway of clioquinol. frontiersin.org These technologies can accelerate the identification of key metabolic pathways and predict potential adverse effects, offering a comprehensive view of how clioquinol is processed in the body. humanspecificresearch.orgaccscience.com

Genomics can identify genetic variations (polymorphisms) in UDP-glucuronosyltransferase (UGT) enzymes that may influence the rate and extent of clioquinol glucuronidation, potentially explaining inter-individual differences in metabolism.

Transcriptomics , the study of RNA transcripts, can reveal how exposure to clioquinol alters the expression of UGT genes and other related genes, such as those for drug transporters. frontiersin.org For instance, transcriptomic analyses have already been employed to uncover the broad effects of clioquinol on various signaling pathways in organisms like Drosophila melanogaster, and this approach can be refined to focus specifically on metabolic gene networks. nih.gov

Proteomics allows for the large-scale study of proteins, enabling direct quantification of UGT enzyme and transporter levels in different tissues, which is crucial for building accurate metabolic models. humanspecificresearch.org

Metabolomics focuses on the comprehensive analysis of metabolites, which can provide a complete profile of clioquinol metabolism, identifying not only the primary glucuronide conjugate but also other potential secondary or minor metabolites. humanspecificresearch.org

By combining these datasets, researchers can construct detailed models of the clioquinol glucuronidation pathway, linking genetic predispositions to functional outcomes at the protein and metabolite levels.

| Omics Technology | Application in Glucuronidation Research | Relevance to Clioquinol Glucuronide |

| Genomics | Identification of single nucleotide polymorphisms (SNPs) in UGT genes affecting enzyme activity. | Explaining potential variability in clioquinol metabolism among individuals. |

| Transcriptomics | Measuring changes in UGT and transporter gene expression in response to drug exposure. frontiersin.org | Determining if clioquinol induces or suppresses its own metabolic pathway. nih.gov |

| Proteomics | Quantifying the abundance of specific UGT isoforms and transporters in tissues. humanspecificresearch.org | Providing critical data for physiologically based pharmacokinetic (PBPK) models. |

| Metabolomics | Comprehensive profiling of all drug metabolites in a biological sample. humanspecificresearch.org | Creating a complete metabolic map of clioquinol beyond its primary glucuronide conjugate. |

Development of Novel In Vitro Models for Enhanced Predictability of Glucuronidation

The accurate prediction of a drug's metabolic fate in humans is a central goal of preclinical development. For years, the gold standard in vitro tools have included human liver microsomes (HLMs) and hepatocytes. researchgate.net However, these traditional models have known limitations, particularly the tendency of HLMs to under-predict in vivo hepatic clearance for glucuronidated compounds. researchgate.net Research has shown that supplementing microsomal incubations with bovine serum albumin (BSA) can significantly improve predictive accuracy by sequestering inhibitory fatty acids. researchgate.netnih.gov

To overcome the limitations of 2D cultures, which often fail to maintain long-term hepatic function, the field is advancing towards more complex and physiologically relevant systems. mdpi.com These novel in vitro models are critical for accurately predicting the long-term metabolism and potential toxicity related to clioquinol and its glucuronide.

Emerging models include:

3D Spheroid Cultures: These are self-assembled aggregates of hepatocytes that better mimic the three-dimensional architecture and cell-cell interactions of the liver in vivo. They maintain the expression and activity of metabolic enzymes, including UGTs, for extended periods, making them suitable for chronic exposure studies. mdpi.com

Co-cultures: By culturing hepatocytes with other non-parenchymal liver cells (like Kupffer and stellate cells), these models can better replicate the complex cellular environment of the liver, which can influence metabolic activity.

Microfluidic "Liver-on-a-Chip" Devices: These devices allow for the perfusion of culture medium over cells, mimicking blood flow and enabling the creation of stable metabolic microenvironments for long-term assessment of drug metabolism and toxicity. mdpi.com

These advanced models promise to provide more reliable in vitro-in vivo extrapolation (IVIVE) for clioquinol, leading to a better understanding of its clearance and potential for drug-drug interactions. researchgate.net

| In Vitro Model | Description | Advantage for Glucuronidation Studies |

| Human Liver Microsomes (HLMs) | Subcellular fractions containing UGT enzymes. researchgate.net | High-throughput screening of metabolic stability. |

| Suspension Hepatocytes | Freshly isolated or cryopreserved liver cells. nih.gov | Intact cell system with both Phase I and II enzymes and transporters. |

| 3D Spheroids | Self-aggregated clusters of hepatocytes. mdpi.com | Maintain long-term viability and metabolic function; suitable for chronic studies. |

| Liver-on-a-Chip | Microfluidic devices with cultured liver cells. mdpi.com | Mimics physiological flow and allows for dynamic, long-term experiments. |

Advancements in Computational Modeling of Glucuronidation Processes

Computational, or in silico, modeling has become an indispensable tool in drug discovery, offering a rapid and cost-effective means to predict metabolic outcomes. nih.govfmhr.org While modeling for UGT-mediated metabolism has historically lagged behind that for cytochrome P450 enzymes, significant progress is being made. psu.edu These advancements are crucial for predicting which UGT isoforms are likely responsible for clioquinol glucuronidation and for understanding the structural features that govern this interaction.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate chemical structure with metabolic activity, predicting whether a compound is likely to be a UGT substrate. psu.edu

Pharmacophore Modeling: This technique identifies the specific 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for a molecule to bind to a UGT active site. researchgate.net

Molecular Docking: This method simulates the binding of a ligand (clioquinol) into the 3D structure of a protein (a UGT enzyme), predicting the binding affinity and orientation. nih.gov A significant hurdle has been the scarcity of solved crystal structures for UGTs, but this is being overcome by highly accurate structure prediction tools like AlphaFold. oup.com

Machine Learning and AI: Modern approaches using artificial intelligence and deep learning are being trained on large datasets of known UGT substrates to create highly predictive models for both substrate identification and site of metabolism prediction. nih.gov

Applying these models to clioquinol could help prioritize which specific UGT isoforms should be investigated experimentally, saving significant time and resources.

| Modeling Technique | Description | Application to this compound |

| QSAR | Correlates molecular descriptors with metabolic rates. psu.edu | Predicts the likelihood of clioquinol being a substrate for various UGTs. |

| Pharmacophore Modeling | Defines essential 3D chemical features for UGT binding. researchgate.net | Elucidates the key structural motifs of clioquinol required for glucuronidation. |

| Molecular Docking | Simulates the physical binding of a ligand into a protein's active site. nih.gov | Predicts binding affinity and identifies key amino acid interactions with specific UGT isoforms. |

| Machine Learning | Uses algorithms to learn from data and make predictions. nih.gov | Develops predictive models for UGT isoform selectivity and site of metabolism on the clioquinol molecule. |

Unexplored Aspects of this compound Biochemistry and Enzymology

Key unexplored areas include:

UGT Isoform Identification: The specific human UGT isoform(s) responsible for conjugating clioquinol have not been definitively identified. Pinpointing the primary enzymes (e.g., UGT1A1, UGT1A9, UGT2B7) is essential for predicting drug-drug interactions. criver.com

Enzyme Kinetics: There is a lack of published data on the kinetic parameters (e.g., Kₘ, Vₘₐₓ) for clioquinol glucuronidation by human UGTs. This information is fundamental to understanding the efficiency of the metabolic process and for building predictive pharmacokinetic models.

Role of Transporters: Glucuronide conjugates are typically anionic and require efflux transporters (such as MRPs or BCRP) to be eliminated from cells into bile or blood for urinary excretion. nih.gov The transporters responsible for the disposition of this compound are completely unknown. Identifying these transporters is as important as identifying the metabolizing enzymes for understanding the compound's clearance.

Influence of Metal Chelation: Clioquinol's primary proposed mechanism of action involves the chelation of metal ions like copper and zinc. nih.govacs.org It is unknown how the formation of a clioquinol-metal complex affects its recognition and metabolism by UGT enzymes. The glucuronidation of the metal-bound species versus the free drug may differ significantly, representing a unique and unexplored area of its biochemistry.

Addressing these questions through a combination of the advanced in vitro and in silico methods described above will provide a complete and mechanistically sound picture of this compound's formation and fate in the body.

Q & A

Q. How should researchers handle contradictory data on this compound’s role in systemic toxicity?

- Methodological Answer : Conduct dose-response studies in preclinical models (e.g., zebrafish or rodents) comparing glucuronide vs. free Clioquinol. Use transcriptomics/proteomics to identify toxicity pathways. Apply Hill’s criteria for causation to distinguish direct effects from confounding factors (e.g., enterohepatic recirculation) .

Notes for Experimental Design

- Sample Preparation : For tissue samples, homogenize in methanol-water (80:20) to stabilize glucuronides.

- Quality Control : Include batch-specific certificates of analysis (COA) for reference standards and validate purity (>95%) via NMR or high-resolution MS .

- Ethical Compliance : Ensure protocols for human/animal studies adhere to institutional review boards (IRB) and ARRIVE guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.